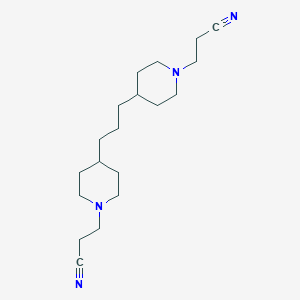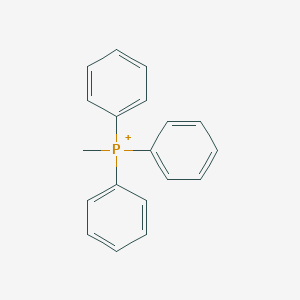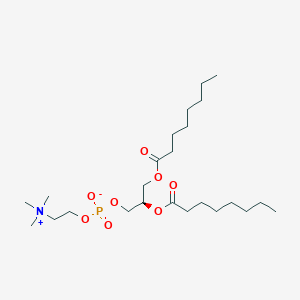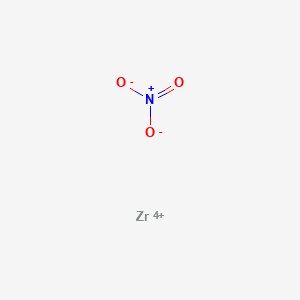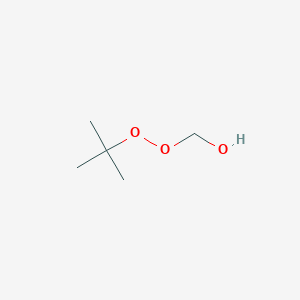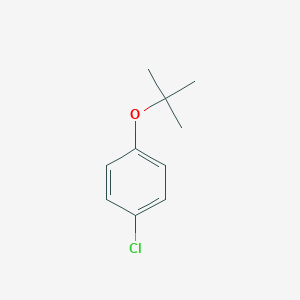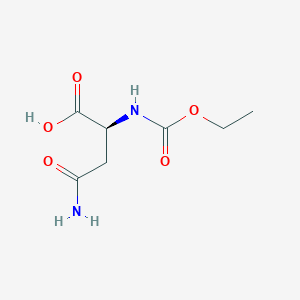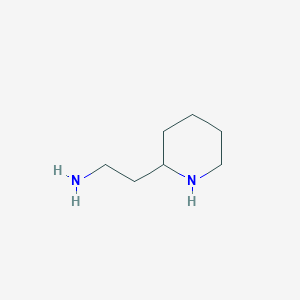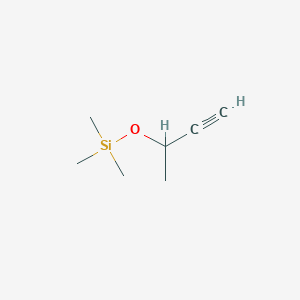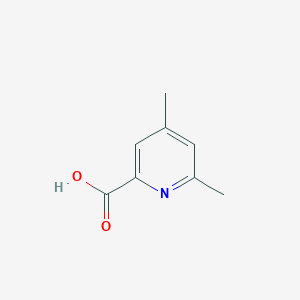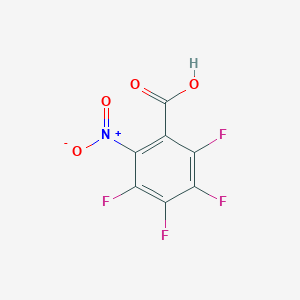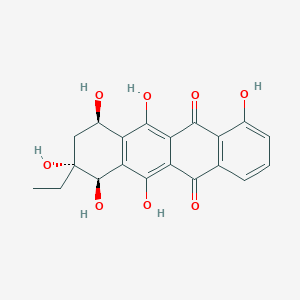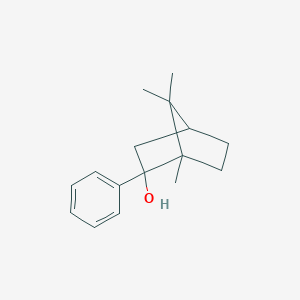
2-Bornanol, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bornanol, 2-phenyl-, also known as alpha-phenyl-2-bornanol, is a chiral molecule that has been widely used in scientific research. It has a unique structure that makes it a useful tool in various fields such as organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Bornanol, 2-phenyl- is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to activate GABA(A) receptors, which are involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
2-Bornanol, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In addition, 2-Bornanol, 2-phenyl- has been shown to enhance learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bornanol, 2-phenyl- in lab experiments include its chiral nature, which allows for the study of enantioselective reactions and its unique structure, which can be used as a building block for the synthesis of various biologically active compounds. However, the limitations of using 2-Bornanol, 2-phenyl- in lab experiments include its high cost and the difficulty in separating the enantiomers.
Zukünftige Richtungen
For the research on 2-Bornanol, 2-phenyl- include the development of more efficient synthesis methods, the study of its biological activities in different disease models, and the exploration of its potential as a drug candidate. In addition, the study of the structure-activity relationship of 2-Bornanol, 2-phenyl- and its analogs could lead to the discovery of new biologically active compounds.
Wissenschaftliche Forschungsanwendungen
2-Bornanol, 2-phenyl- has been extensively used in scientific research due to its unique structure and biological activities. It has been used as a chiral auxiliary in organic synthesis to control the stereochemistry of reactions. It has also been used as a ligand in asymmetric catalysis to promote enantioselective reactions. In addition, 2-Bornanol, 2-phenyl- has been used as a building block for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
16821-80-0 |
|---|---|
Produktname |
2-Bornanol, 2-phenyl- |
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3 |
InChI-Schlüssel |
GJOSGKNJWBGNSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


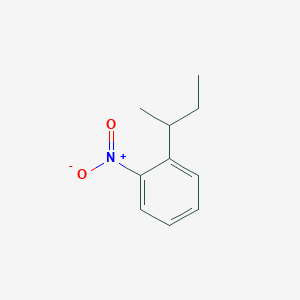
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
